Home > Products > Screening Compounds P13231 > 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one - 1353878-11-1

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-1689774
CAS Number: 1353878-11-1
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

These compounds have been investigated for various biological activities, including antihypertensive [], [], and neural Ca-uptake inhibitory effects. []

Molecular Structure Analysis

Although the mechanism of action for 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unknown, related derivatives exhibit biological activities like antihypertensive effects primarily through interactions with adrenergic receptors. [], []

For example, some compounds in this class act as α-adrenergic receptor antagonists, blocking the effects of norepinephrine and leading to vasodilation and a decrease in blood pressure. [] Further studies are needed to elucidate the specific mechanism of action of the compound .

Applications
  • Medicinal Chemistry: Given the reported biological activities of similar compounds, 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one could be investigated as a potential lead compound for developing novel therapeutics, targeting conditions like hypertension or those involving neural calcium channels. [], [], []

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 8)

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 29)

4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 38)

    Compound Description: This compound, similar to the previous examples, maintains the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure. The key differences are a 4-ethyl and an 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] substituent. [] Notably, it was designed as a mixed α- and β-adrenergic receptor blocker. While it effectively lowered blood pressure, it did not exhibit β-adrenergic blocking activity.

(S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 42)

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 3a)

    Compound Description: This compound exhibits potent and selective antagonism towards the tachykinin NK2 receptor. Its structure features a spirooxazolidinone framework, similar to the core of the target compound. It shows a 1000-fold selectivity for NK2 receptors over NK1 receptors, highlighting its potential in treating conditions involving NK2 receptor overactivation. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one (Compound 3s)

    Compound Description: This compound, containing an imidazolidinone ring in its structure, displays significant binding affinity for the tachykinin NK2 receptor, similar to compound 3a. []

2-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one (Compound 3t)

    Compound Description: Characterized by a pyrrolidinone ring in its structure, this compound demonstrates a comparable binding affinity for the tachykinin NK2 receptor to compounds 3a and 3s. []

Properties

CAS Number

1353878-11-1

Product Name

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C15H20N2O4/c1-19-12-4-3-11(9-13(12)20-2)17-10-15(21-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3

InChI Key

IGUPZHNAAXMRJJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.